3-Bromo-4-methyl-alpha-(trifluoromethyl)benzyl Alcohol
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Overview
Description
3-Bromo-4-methyl-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound that features a bromine atom, a methyl group, and a trifluoromethyl group attached to a benzyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-alpha-(trifluoromethyl)benzyl Alcohol typically involves multiple steps. One common method is the bromination of 4-methyl-alpha-(trifluoromethyl)benzyl Alcohol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall safety.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-alpha-(trifluoromethyl)benzyl Alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: The major products are 3-Bromo-4-methyl-alpha-(trifluoromethyl)benzaldehyde or 3-Bromo-4-methyl-alpha-(trifluoromethyl)benzoic acid.
Reduction: The major product is 4-methyl-alpha-(trifluoromethyl)benzyl Alcohol.
Substitution: The major products depend on the substituent introduced, such as 3-Amino-4-methyl-alpha-(trifluoromethyl)benzyl Alcohol or 3-Thio-4-methyl-alpha-(trifluoromethyl)benzyl Alcohol.
Scientific Research Applications
3-Bromo-4-methyl-alpha-(trifluoromethyl)benzyl Alcohol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 3-Bromo-4-methyl-alpha-(trifluoromethyl)benzyl Alcohol exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its molecular targets. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzyl Alcohol
- 3-(Trifluoromethyl)benzyl Bromide
- 4-(Trifluoromethyl)benzyl Bromide
Uniqueness
3-Bromo-4-methyl-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzyl alcohol structure. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)-2,2,2-trifluoroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-5-2-3-6(4-7(5)10)8(14)9(11,12)13/h2-4,8,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBYGNHPTABVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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